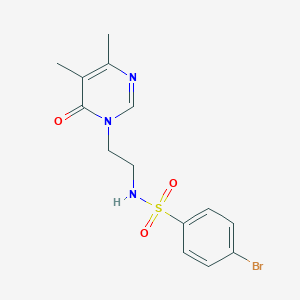

4-bromo-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Description

4-Bromo-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidinone core substituted with methyl groups at positions 4 and 5, linked via an ethyl spacer to a brominated benzenesulfonamide moiety. This structure combines a sulfonamide group—a common pharmacophore in enzyme inhibitors—with a pyrimidinone ring, which is prevalent in bioactive molecules targeting nucleotide-binding proteins. The bromine atom at the para position of the benzene ring enhances lipophilicity and may facilitate halogen bonding in molecular interactions.

Properties

IUPAC Name |

4-bromo-N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O3S/c1-10-11(2)16-9-18(14(10)19)8-7-17-22(20,21)13-5-3-12(15)4-6-13/h3-6,9,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMCSFMQEAQIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and urea under acidic or basic conditions.

Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the brominated intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is investigated for its potential as a therapeutic agent against various diseases. The presence of the pyrimidine moiety is significant, as pyrimidine derivatives are known for their diverse biological activities, including antiviral and anticancer properties .

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit specific enzymes linked to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). For instance, sulfonamides similar to this compound have been synthesized and tested for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are crucial in managing glucose levels and neurotransmission, respectively .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various protein targets. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy .

Case Study 1: Inhibition of α-glucosidase

A study conducted on similar sulfonamide compounds demonstrated significant inhibition of α-glucosidase activity, indicating potential use in managing postprandial hyperglycemia in T2DM patients. The structure-activity relationship (SAR) analysis showed that modifications at the sulfonamide group could enhance inhibitory potency .

Case Study 2: Acetylcholinesterase Inhibition

In another investigation, derivatives of this compound were screened for their ability to inhibit acetylcholinesterase. Results indicated that certain modifications led to increased binding affinity, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Core: The target’s pyrimidinone (vs.

- Substituent Effects : The bromine atom in the target compound increases lipophilicity (clogP ~2.8) compared to benzyloxy (5a, clogP ~1.9) or methanesulfonate (7a, clogP ~1.2) groups, which may improve membrane permeability .

- Synthesis Complexity: The target compound requires precise alkylation steps to attach the ethyl-pyrimidinone spacer, contrasting with the straightforward benzyl bromide alkylation in 5a .

Table 2: Hypothetical Activity Comparison Based on Structural Proxies

*Hypothesized based on bromine’s role in halogen bonding.

†Inferred from pyridazine sulfonamide analogs.

‡Derived from oxazolopyridine esters in kinase inhibition studies .

Key Insights :

- The bromine atom in the target compound may confer higher binding affinity to hydrophobic enzyme pockets compared to 5a or 7a.

- The pyrimidinone core could reduce solubility relative to pyridazine-based analogs due to increased planarity and crystal packing efficiency.

Biological Activity

4-bromo-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 386.27 g/mol. The structure features a bromine atom, a sulfonamide group, and a pyrimidine derivative, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 386.27 g/mol |

| CAS Number | 1396856-80-6 |

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit anti-inflammatory and antimicrobial properties, although detailed mechanisms remain under investigation.

- Protein Binding : Research has shown that the compound interacts with human serum albumin (HSA), affecting its pharmacokinetics and therapeutic efficacy. The binding constant between HSA and the compound was found to be moderate to strong, indicating significant interaction potential .

- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to inflammation and infection.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound undergoes moderate absorption and distribution in biological systems. Its interaction with serum proteins suggests that it may have an extended half-life, which could enhance its therapeutic effects.

Case Studies

Several studies have investigated the biological activity of similar compounds within the same chemical class:

- Study on Pyrimidine Derivatives : A study focused on pyrimidine derivatives indicated that modifications in the structure can significantly enhance their antimicrobial activity. This suggests that this compound may also benefit from structural optimization for improved efficacy .

- Antimicrobial Activity Assessment : Another research effort evaluated the antimicrobial properties of related compounds against various pathogens, demonstrating promising results that warrant further exploration for clinical applications .

Research Findings

Recent findings highlight the following aspects of the biological activity of this compound:

- In vitro Studies : Laboratory studies have shown that the compound can inhibit bacterial growth at certain concentrations, suggesting potential as an antimicrobial agent.

- Toxicity Profile : Preliminary assessments indicate no significant mutagenicity; however, potential hepatotoxicity has been noted, necessitating further toxicological evaluations .

- Molecular Docking Studies : Computational modeling has provided insights into how this compound might interact with target proteins at the molecular level, supporting hypotheses about its mechanism of action .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-bromo-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Bromine introduction via bromination of the benzenesulfonamide precursor.

- Coupling reactions : Ethyl linkage formation between the pyrimidinone core and benzenesulfonamide using coupling agents (e.g., DMF with potassium carbonate as base, as seen in pyridazine derivative synthesis) .

- Optimization : Solvent selection (e.g., methanol, chloroform) and temperature control (e.g., reflux at 80°C) to improve yield and purity. Purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., bromine position, ethyl linker).

- Infrared Spectroscopy (IR) : Validate functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm⁻¹).

- X-ray Crystallography : Resolve 3D conformation (e.g., bond angles, dihedral angles) using single-crystal diffraction (e.g., SHELX refinement) .

- Melting Point Analysis : Confirm purity (e.g., sharp melting points around 220–240°C for analogous sulfonamides) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity and mechanism of this compound against biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock or GOLD to simulate interactions with enzyme active sites (e.g., tyrosine phosphatase 1B). GOLD scores >60 indicate strong binding potential .

- Molecular Dynamics (MD) : Assess stability of ligand-target complexes over time (e.g., RMSD <2 Å for stable binding).

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions (e.g., hydrophobic vs. electrostatic interactions) .

- Key Reference : Studies on sulfonamide derivatives with GOLD scores >65 demonstrate robust inhibition of enzymatic targets .

Q. How do structural modifications (e.g., bromine substitution, pyrimidinone methylation) influence biological activity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Bromine vs. Chlorine : Larger bromine atoms enhance steric hindrance, potentially improving target specificity.

- Methyl Groups on Pyrimidinone : Increase hydrophobicity, enhancing membrane permeability (logP optimization).

- Experimental Validation : Compare IC50 values of analogs (e.g., bromo vs. chloro derivatives) in enzyme inhibition assays .

Q. How can contradictions in crystallographic data (e.g., bond angles, conformation) between studies be resolved?

- Methodological Answer :

- Data Reconciliation : Use software like Mercury (CCDC) to compare experimental vs. theoretical models.

- Refinement Protocols : Apply SHELX or OLEX2 for high-resolution data (e.g., R-factor <0.05 for reliability).

- Dynamic Effects : Account for temperature-dependent conformational flexibility via variable-temperature XRD .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of enzyme inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.